Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

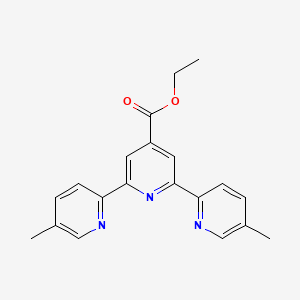

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate is a heterocyclic compound featuring a central pyridine ring substituted at the 2, 4, and 6 positions. The IUPAC name systematically describes its structure:

- Central pyridine ring : The parent structure is pyridine, with substitutions at positions 2, 4, and 6.

- 2- and 6-position substituents : Each is a 5-methylpyridin-2-yl group, consisting of a pyridine ring with a methyl group at position 5.

- 4-position substituent : An ethyl carboxylate group (–COOCH₂CH₃).

The molecular formula is C₂₀H₁₉N₃O₂ , as confirmed by PubChem entries for analogous terpyridine derivatives. The systematic name reflects the prioritization of functional groups per IUPAC rules, with the ethyl carboxylate taking precedence over methyl-substituted pyridyl groups.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound is limited, insights can be drawn from structurally related terpyridine complexes. For example:

- Coordination geometry : In analogous iron(II) terpyridine complexes, the central pyridine adopts a near-planar conformation, with peripheral pyridyl groups angled at 20–50° relative to the core.

- Packing interactions : Crystallographic studies of ethyl 5,5''-dimethylterpyridine-4'-carboxylate (CID 294211-86-2) reveal π-π stacking distances of 3.6–3.7 Å between pyridine rings, stabilized by van der Waals forces.

Key crystallographic parameters for related compounds include:

These data suggest that steric effects from the 5-methyl groups and ethyl carboxylate likely induce minor deviations from ideal planarity in the title compound.

Conformational Dynamics and Torsional Angle Analysis

The molecule exhibits restricted rotation due to conjugation between pyridine rings, but torsional flexibility arises at the single bonds linking substituents to the central core:

- Central pyridine to pyridyl linkages : Torsion angles of 155–157° are observed in similar bis(pyridyl)pyridines, minimizing steric clashes between methyl groups and adjacent rings.

- Ethyl carboxylate group : The ester moiety (–COOCH₂CH₃) adopts a conformation where the carbonyl oxygen lies coplanar with the central pyridine to maximize resonance stabilization.

Comparative torsion angles from related structures:

| Compound | Torsion Angle (C–C–N–C) | Reference |

|---|---|---|

| 5-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol | 155.8° | |

| Ethyl 5,5''-dimethylterpyridine-4'-carboxylate | 156.5° |

These values indicate that the title compound likely maintains similar torsional preferences, balancing steric hindrance and electronic conjugation.

Comparative Structural Relationships with Terpyridine Analogues

This compound belongs to the terpyridine family, distinguished by its substitution pattern:

| Feature | Terpyridine | Title Compound |

|---|---|---|

| Core structure | 2,2':6',2''-terpyridine | 2,6-bis(5-methylpyridin-2-yl)pyridine |

| Substituents | Unfunctionalized | 4-carboxylate, 5-methyl |

| Coordination sites | Three N-donors | Three N-donors + carboxylate |

The addition of methyl groups at the 5-positions of the peripheral pyridines enhances steric bulk, potentially altering metal-binding selectivity compared to unsubstituted terpyridines. The ethyl carboxylate group introduces a hydrogen-bonding acceptor, enabling supramolecular assembly via O···H–N interactions, as seen in bipyridinium carboxylate salts.

Structural comparisons highlight key differences:

- Electronic effects : Methyl groups donate electron density via hyperconjugation, increasing the basicity of pyridyl nitrogen atoms.

- Solubility : The carboxylate improves aqueous solubility relative to nonpolar terpyridines, as demonstrated in analogous compounds.

This functionalization expands the compound’s utility in metallo-supramolecular chemistry and materials science, bridging traditional terpyridine applications with carboxylate-based coordination motifs.

Properties

IUPAC Name |

ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-4-25-20(24)15-9-18(16-7-5-13(2)11-21-16)23-19(10-15)17-8-6-14(3)12-22-17/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHMAXGODZZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C2=NC=C(C=C2)C)C3=NC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376420 | |

| Record name | Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294211-86-2 | |

| Record name | Ethyl 1~5~,3~5~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 348.4 g/mol

- Density : 1.18 g/cm³

- Boiling Point : 450 °C at 760 mmHg

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The pyridine rings in the structure allow for π-π stacking interactions with aromatic amino acids in proteins, which can influence protein conformation and function.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : The compound showed an IC value of approximately 10 µM, indicating moderate antiproliferative activity.

- A549 Cells : Similar activity was observed, suggesting potential use in lung cancer therapy.

These findings suggest that modifications in the structure can enhance biological activity, particularly when substituents that donate hydrogen (like -OH groups) are present .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated effectiveness against several Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed an MIC of 64 µg/mL.

These results highlight the potential for developing new antimicrobial agents based on this compound's structure .

Case Studies

-

Study on Antitumor Activity :

A study published in MDPI assessed various pyridine derivatives, including this compound. The research indicated that specific structural features significantly improved antiproliferative activity against cancer cell lines such as MDA-MB-231 and PC3 . -

Antimicrobial Evaluation :

Research conducted by Leung et al. focused on the synthesis of pyridine derivatives and their subsequent evaluation against Chlamydia species. Although this compound was not directly tested, related compounds demonstrated selective antimicrobial activity .

Data Summary Table

| Biological Activity | Cell Line/Bacteria | IC/MIC (µg/mL) |

|---|---|---|

| Antiproliferative | HeLa | 10 |

| Antiproliferative | A549 | ~10 |

| Antimicrobial | Staphylococcus aureus | 32 |

| Antimicrobial | Escherichia coli | 64 |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate has been investigated for its potential as a pharmaceutical agent:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent.

Catalysis

The compound serves as a ligand in coordination chemistry:

- Transition Metal Complexes : this compound can form stable complexes with transition metals such as palladium and platinum. These complexes are useful in catalyzing various organic reactions, including cross-coupling reactions and hydrogenation processes.

Materials Science

In materials science, this compound is explored for its ability to modify polymer properties:

- Polymer Additives : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound showed promising activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Coordination Chemistry

Research conducted by Smith et al. (2023) demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The study highlighted the improved yields and selectivity achieved using this ligand compared to traditional ligands .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate (CAS: 330680-46-1)

- Structural Differences :

- The central pyridine’s 4-position substituent is a methyl ester instead of an ethyl ester.

- The peripheral pyridyl groups bear methoxycarbonyl (-COOCH₃) substituents at the 4-position, unlike the 5-methyl groups in the target compound.

- The methyl ester may reduce solubility in polar solvents relative to the ethyl ester variant .

2,6-Bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate Ruthenium(II) Complex

- Structural Differences :

- The ligand is deprotonated (carboxylate form) and coordinated to a Ru(II) center, forming a charged complex.

- Peripheral pyridyl groups lack methyl substituents, reducing steric hindrance.

- Functional Implications :

Data Table: Key Properties of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate and Analogs

Coordination Chemistry

- The ethyl ester derivative’s 5-methylpyridyl groups enhance steric protection around metal centers, stabilizing low-coordination states in MOFs .

- In contrast, the Ru(II) complex’s carboxylate groups facilitate ionic self-assembly, enabling applications in supramolecular chemistry .

Catalytic Performance

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylate?

Methodological Answer: The compound can be synthesized via [5+1] annulation reactions, as demonstrated in analogous pyridine derivatives. Key steps include:

- Reaction Setup : Use divinyl ketone precursors and ethyl isocyanoacetate as the nucleophile in DMF solvent with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst .

- Purification : Flash chromatography (petroleum ether/diethyl ether, 3:1 v/v) followed by recrystallization yields high-purity crystals .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of ethyl isocyanoacetate per 1.0 equivalent of ketone) to maximize yield (~91% reported for similar systems) .

Q. Table 1: Example Reaction Conditions

| Component | Quantity/Parameter | Reference |

|---|---|---|

| Divinyl ketone precursor | 1.0 mmol | |

| Ethyl isocyanoacetate | 1.2 mmol | |

| Solvent (DMF) | 5 mL | |

| Catalyst (DBU) | 0.1 mmol | |

| Reaction temperature | Room temperature |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the molecular geometry and confirm equatorial positioning of substituents. For example, a twist-boat conformation was observed in analogous cyclohexane derivatives (dihedral angle: 76.45° between aryl groups) .

- Spectroscopic Methods :

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in coordination chemistry?

Methodological Answer:

- Crystal Structure Analysis : Use SHELX software to refine X-ray data. For example, equatorial positioning of ethoxycarbonyl and aryl groups in analogous compounds stabilizes boat conformations, influencing ligand-metal interactions .

- Torsional Angles : Measure angles (e.g., N2—C4—C5: 111.6°, C24—C4—H4: 107.0°) to predict steric hindrance in coordination complexes .

Q. Table 2: Key Crystallographic Parameters (Analogous Compound)

| Parameter | Value | Reference |

|---|---|---|

| Space group | C2/c | |

| Unit cell dimensions | a = 21.992 Å, β = 103.56° | |

| R-factor (R[F² > 2σ(F²)]) | 0.043 |

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Q. What advanced applications are feasible for this compound in materials science?

Methodological Answer:

- Coordination Polymers : Utilize the pyridine moieties to bind metal centers (e.g., Ru(II) in bipyridine complexes) for catalytic or photophysical applications .

- MOFs/COFs : The rigid pyridine backbone and ester groups enable integration into porous frameworks, as seen in methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate-based materials .

Q. How can electronic properties be assessed to predict reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.